(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid
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Overview
Description
(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl and acetic acid groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid typically involves the reaction of aniline derivatives with malonic acid equivalents. One common method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions . Another approach is the Friedländer synthesis, which uses 2-aminobenzaldehyde and ketones under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions: (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones under the influence of strong oxidizing agents.
Reduction: Reduction reactions typically yield hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-2,4-diones.
Reduction: Hydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid involves its interaction with specific molecular targets. In biological systems, it is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of quinolone antibiotics, which are effective against a broad spectrum of bacterial infections .
Comparison with Similar Compounds
Quinoline-2,4-dione: Shares a similar quinoline core but lacks the dimethyl and acetic acid substitutions.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position instead of the dimethyl groups.
Nalidixic Acid: A quinolone antibiotic with a similar mechanism of action but different substituents.
Uniqueness: (4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Biological Activity
(4,8-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of significant research interest.
Chemical Structure and Properties
The compound features a quinoline core with specific substitutions that influence its biological properties. The presence of the dimethyl and acetic acid groups enhances its chemical reactivity and biological interactions.
Chemical Structure
- Molecular Formula : C12H13N1O3
- CAS Number : 370842-14-1
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in DNA replication and repair. It has been shown to interact with:
- DNA gyrase
- Topoisomerase IV
These interactions result in the stabilization of enzyme-DNA complexes, leading to cell death through apoptosis.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 1.575 | Induction of apoptosis via caspase activation |
Panc-1 (pancreatic cancer) | 3.850 | Cell cycle arrest at G2/M phase |
HT-29 (colon cancer) | 2.500 | Inhibition of DNA synthesis |
In a study involving MCF-7 cells, treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, indicating a shift towards apoptosis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial DNA replication processes, similar to its anticancer effects.
Study on Anticancer Efficacy
A detailed investigation assessed the anticancer potential of this compound against multiple human cancer cell lines. The results indicated that compounds with similar structural features showed varying degrees of cytotoxicity:
- Caspase Activation : The compound raised levels of Caspases 8 and 9 significantly, indicating activation of both intrinsic and extrinsic apoptotic pathways.
- Cell Cycle Analysis : Flow cytometric analysis revealed that treatment led to a decrease in cells in the G0/G1 phase and an increase in the G2/M phase, suggesting effective cell cycle arrest.
- Apoptosis Induction : The percentage of apoptotic cells increased significantly after treatment with the compound compared to control groups .
Comparisons with Related Compounds
When compared to other quinoline derivatives such as nalidixic acid and quinoline-based chalcones, this compound demonstrates unique activity profiles due to its specific substitutions:
Compound | Mechanism | Unique Features |
---|---|---|
Nalidixic Acid | Antibiotic action targeting DNA gyrase | Lacks acetic acid substitution |
Quinoline Chalcones | Anticancer activity via tubulin binding | Varies in structural modifications |
Properties
IUPAC Name |
2-(4,8-dimethyl-2-oxoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-3-5-10-9(2)6-11(15)14(13(8)10)7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXUCGMHRWHUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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